REACTION_CXSMILES
|
[C:1]([OH:6])(=S)[CH:2]([CH3:4])O.O[S:8](O)(=O)=O.[CH:12]([OH:15])([CH3:14])[CH3:13]>>[CH:12]([O:15][C:1](=[O:6])[CH:2]([SH:8])[CH3:4])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=S)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a suitable reaction vessel equipped with a thermometer, agitator and venting means
|
Type
|
TEMPERATURE
|
Details
|
The contents of the so-charged vessel are heated with agitation under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The contents are cooled to about room temperature
|
Type
|
DISTILLATION
|
Details
|
Excess alcohol is stripped off by distillation under vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled if a high purity product
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C(C)S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |